![molecular formula C18H22N2 B5134152 (4-phenylcyclohexyl)(2-pyridinylmethyl)amine](/img/structure/B5134152.png)
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine
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Overview
Description
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine, also known as PCPyM, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been used in scientific research to investigate its mechanism of action and physiological effects.
Mechanism of Action
The exact mechanism of action of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine is not fully understood, but it is thought to involve modulation of the NMDA receptor and sigma-1 receptor. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to increase the release of glutamate, an excitatory neurotransmitter, which may contribute to its effects on learning and memory.
Biochemical and Physiological Effects:
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to have a range of physiological effects in animal studies. It has been reported to have analgesic properties, reducing pain perception in rats. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Additionally, (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to have neuroprotective effects, reducing cell death in brain cells exposed to oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (4-phenylcyclohexyl)(2-pyridinylmethyl)amine in lab experiments is its relatively high affinity for the NMDA receptor and sigma-1 receptor. This makes it a useful tool for investigating the function of these receptors in various physiological processes. However, one limitation is that (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on (4-phenylcyclohexyl)(2-pyridinylmethyl)amine. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine and its effects on various physiological processes. Finally, there is potential for the development of new compounds based on the structure of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine that may have improved pharmacological properties.
Synthesis Methods
The synthesis of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine involves the reaction of 4-phenylcyclohexanone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Scientific Research Applications
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been used in scientific research to investigate its potential as a ligand for various receptors in the central nervous system. It has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has also been used in studies on the sigma-1 receptor, which is involved in various physiological processes such as pain perception and neuroprotection.
properties
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)20-14-18-8-4-5-13-19-18/h1-8,13,16-17,20H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMZRZQVBAUPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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